

# In-Depth Technical Guide: Ethyl 2-bromooxazole-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-bromooxazole-4-carboxylate

Cat. No.: B044778

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CAS Number: 460081-20-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 2-bromooxazole-4-carboxylate** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its oxazole core, substituted with a reactive bromine atom and an ethyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of biologically active compounds. The presence of the bromine atom at the 2-position of the oxazole ring is a key feature, contributing to its reactivity and utility in various organic reactions. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique structure lending itself to the development of novel compounds with potential antimicrobial or anti-inflammatory properties.<sup>[1]</sup>

## Chemical and Physical Properties

**Ethyl 2-bromooxazole-4-carboxylate** is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	460081-20-3	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	220.02 g/mol	[1][4]
Physical State	Solid	
Appearance	White to off-white crystalline solid	[1]
Melting Point	50-53 °C	
Boiling Point	272.2 °C at 760 mmHg	[5]
Density	1.617 g/cm <sup>3</sup>	[5]
Flash Point	118.4 °C	[5]
Vapor Pressure	0.00616 mmHg at 25°C	[5]
Solubility	Soluble in organic solvents	[1]

## Spectroscopic Data

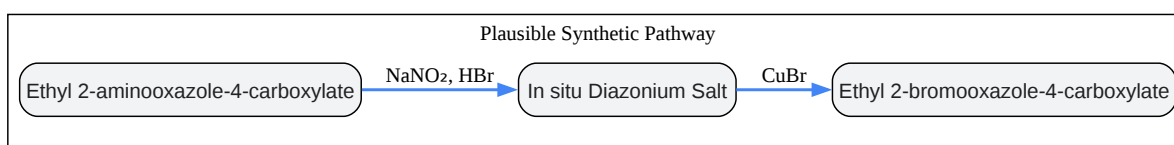
While specific spectra are proprietary to suppliers, typical spectroscopic data for **Ethyl 2-bromooxazole-4-carboxylate** would include:

- <sup>1</sup>H NMR: Expected signals would correspond to the ethyl group (a quartet and a triplet) and the proton on the oxazole ring (a singlet).
- <sup>13</sup>C NMR: Signals would be present for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl group.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy: Key absorption bands would be observed for the C=O stretching of the ester group and C-Br stretching.

## Synthesis

A detailed, publicly available experimental protocol for the synthesis of **Ethyl 2-bromooxazole-4-carboxylate** is not readily found in the searched literature. However, a common synthetic route to similar 2-bromo-heterocycles involves the diazotization of the corresponding 2-amino precursor followed by a Sandmeyer-type reaction with a bromide source.

A plausible synthetic pathway is outlined below:



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Caption: Plausible synthesis of **Ethyl 2-bromooxazole-4-carboxylate**.

## Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following is a general procedure for a Suzuki-Miyaura coupling reaction, a common application for this type of compound. This protocol is for a related compound, ethyl 5-bromooxazole-4-carboxylate, and can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

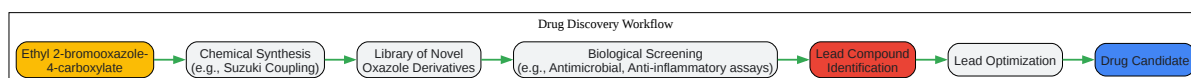
- **Reaction Setup:** To a dry reaction flask, add **ethyl 2-bromooxazole-4-carboxylate** (1 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
- **Inert Atmosphere:** Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- **Solvent and Base Addition:** Add an anhydrous solvent (e.g., Toluene) and a base (e.g., K<sub>3</sub>PO<sub>4</sub>, 2 equivalents). For a biphasic system, add degassed water.

- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for a specified time (e.g., 12 hours).
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxazole-4-carboxylate.

## Applications in Drug Discovery and Development

**Ethyl 2-bromooxazole-4-carboxylate** serves as a key starting material for the synthesis of a variety of biologically active molecules. The oxazole ring is a common scaffold in many natural products and synthetic compounds with diverse pharmacological activities.

Workflow in Drug Discovery:



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Caption: General workflow for drug discovery using the title compound.

Derivatives of similar heterocyclic structures have shown a range of biological activities, including:

- **Antimicrobial Activity:** The oxazole nucleus is present in several antimicrobial agents.

- **Anti-inflammatory Activity:** The structural motif can be found in compounds designed to target inflammatory pathways.
- **Enzyme Inhibition:** The ability to introduce diverse substituents allows for the design of specific enzyme inhibitors.

## Safety Information

**Ethyl 2-bromooxazole-4-carboxylate** is a chemical that requires careful handling in a laboratory setting.

Hazard Summary:

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

## Conclusion

**Ethyl 2-bromooxazole-4-carboxylate** is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in creating libraries of compounds for drug discovery, particularly in the areas of infectious and inflammatory diseases, is well-recognized.

While detailed synthetic protocols for this specific compound are not widely published, its reactivity, particularly in cross-coupling reactions, allows for the generation of a wide array of derivatives for further biological evaluation. Researchers and drug development professionals will find this compound to be a key intermediate in the exploration of new chemical entities with therapeutic potential.

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Address: 3281 E Guasti Rd

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